

crystallographic data of N,N-dimethylethynamine complexes

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Compound of Interest

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An In-Depth Technical Guide to the Crystallographic Data of **N,N-Dimethylethynamine** Complexes and a Comparative Analysis with N,N-Dimethylethylenediamine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the coordination chemistry of **N,N-dimethylethynamine** and its saturated analogue, N,N-dimethylethylenediamine. A comprehensive survey of the existing literature reveals a notable scarcity of crystallographic data for complexes of **N,N-dimethylethynamine**, a rigid, unsaturated ligand. In contrast, N,N-dimethylethylenediamine, a flexible, saturated diamine, has been extensively studied, yielding a wealth of crystallographic information. This guide will first explore the structural and electronic properties of **N,N-dimethylethynamine** and its potential as a ligand. Subsequently, a detailed examination of the crystallographic data of N,N-dimethylethylenediamine complexes will be presented, with a focus on copper(II) complexes as representative examples. This comparative approach aims to provide researchers with the necessary framework to explore the untapped potential of **N,N-dimethylethynamine** in coordination chemistry and materials science, while grounding the discussion in the well-established context of its saturated counterpart.

Introduction: The Allure of Ynamines in Coordination Chemistry

Ynamines, alkynes bearing a nitrogen atom directly attached to one of the sp-hybridized carbons, are a fascinating class of organic compounds. The strong electron-donating effect of the nitrogen atom polarizes the carbon-carbon triple bond, making them highly reactive and versatile building blocks in organic synthesis. In coordination chemistry, ynamines present an intriguing ligand scaffold, offering a unique combination of a π -system and a Lewis basic nitrogen atom.

N,N-dimethylethyneamine (also known as N,N-dimethylaminoacetylene) is the simplest tertiary ynamine.[1] Its rigid, linear geometry and the presence of both a nitrogen donor site and a $C\equiv C$ triple bond suggest the potential for diverse coordination modes, including monodentate N-coordination, π -alkyne coordination, or even bridging modes. Despite this potential, a thorough review of the crystallographic literature indicates that the coordination chemistry of **N,N-dimethylethyneamine** remains a largely unexplored frontier. The hydrolytic instability of many ynamines has historically presented challenges in their synthesis and handling, which may have contributed to the limited number of structurally characterized complexes.[2]

In contrast, its saturated analogue, N,N-dimethylethylenediamine, is a widely employed bidentate ligand in coordination chemistry.[3] Its flexibility allows it to form stable five-membered chelate rings with a variety of metal ions, leading to a vast and well-documented library of crystallographically characterized complexes.[3][4] This guide will leverage the extensive data available for N,N-dimethylethylenediamine complexes to provide a comparative framework for understanding the potential coordination behavior of **N,N-dimethylethyneamine**.

Ligand Profile: N,N-Dimethylethyneamine vs. N,N-Dimethylethylenediamine

The significant differences in the electronic and structural properties of **N,N-dimethylethyneamine** and N,N-dimethylethylenediamine are expected to profoundly influence their coordination chemistry.

Property	N,N-Dimethylethynamine	N,N-Dimethylethylenediamine
Chemical Formula	C ₄ H ₇ N[1]	C ₄ H ₁₂ N ₂ [3]
Structure	(CH ₃) ₂ N-C≡C-H	(CH ₃) ₂ N-CH ₂ -CH ₂ -NH ₂ [3]
Key Functional Groups	Amine, Alkyne	Primary Amine, Tertiary Amine
Donating Atoms	N, C≡C (π-system)	N (primary), N (tertiary)
Hybridization of N	sp ² (due to resonance with alkyne)	sp ³
Geometry	Rigid, linear	Flexible, non-linear
Chelation	Unlikely to form a stable chelate ring	Forms stable 5-membered chelate rings[5]
Electronic Properties	Strong π-acceptor potential (alkyne), σ-donor (N)	Strong σ-donor[5]

Key Inferences for Coordination Chemistry:

- **Coordination Modes:** **N,N-dimethylethynamine** is likely to act as a monodentate ligand through its nitrogen atom or coordinate to a metal center via its alkyne π-system. The rigid, linear structure makes bidentate chelation to a single metal center highly improbable. In contrast, N,N-dimethylethylenediamine is an excellent chelating agent, forming stable complexes.[5]
- **Electronic Effects:** The sp²-hybridized nitrogen in **N,N-dimethylethynamine** is less basic than the sp³-hybridized nitrogens in N,N-dimethylethylenediamine. The electron-withdrawing nature of the alkyne will further reduce the donor strength of the nitrogen atom.
- **Steric Hindrance:** The linear geometry of **N,N-dimethylethynamine** may lead to less steric hindrance around the metal center compared to the more flexible and bulky N,N-dimethylethylenediamine.

Crystallographic Data of N,N-Dimethylethylenediamine Complexes: A Case Study with Copper(II)

To illustrate the coordination behavior of N,N-dimethylethylenediamine, we will examine the crystallographic data of its complexes with copper(II), a widely studied transition metal.

Copper(II) complexes with N,N-dimethylethylenediamine and the related N,N,N',N'-tetramethylethylenediamine (TMEDA) typically exhibit square planar or distorted octahedral geometries.^{[6][7]}

Table 1: Selected Crystallographic Data for Copper(II) Complexes with N,N-Dimethylethylenediamine and Related Ligands

Complex	Metal Center Geometry	Cu-N Bond Lengths (Å)	Key Angles (°)	Reference
²	Rhombic coplanar	2.081 (tertiary N), 2.011 (primary N)	-	[8][9]
[Cu(2-nitrobenzoate) ₂ (tmeda)]	Distorted square-planar	2.0269(13)	N1-Cu1-N1 = 85.39(8)	[6][10]
[Cu(p-hydroxybenzoate) ₂ (tmen)]	Square planar	-	N-Cu-N = 84.5(2)	[11]
[Cu ₄ (CN) ₅ (meen) ₂] (meen = N-methylethylenediamine)	Tetrahedral and Trigonal Planar (mixed valence)	2.010(4) (Cu-NHCH ₃), 2.041(4) (Cu-NH ₂)	N-Cu-N = 84.0 - 86.4	[12]

Analysis of Crystallographic Data:

- **Coordination Geometry:** The geometry around the copper(II) center is typically square planar or distorted square pyramidal/octahedral, a common feature for d⁹ metal ions due to the

Jahn-Teller effect.

- **Bond Lengths:** The Cu-N bond lengths are in the expected range for copper(II)-amine complexes. In complexes with asymmetrically substituted ethylenediamines, such as N,N-diethylethylenediamine, a noticeable difference in bond lengths between the primary and tertiary nitrogen atoms is observed, with the less sterically hindered primary amine forming a shorter bond.^{[8][9]}
- **Bite Angle:** The N-Cu-N "bite angle" within the chelate ring is consistently around 84-86°, slightly deviating from the ideal 90° of a perfect square planar geometry. This is a characteristic feature of the five-membered chelate ring formed by ethylenediamine-based ligands.

Experimental Protocols

Synthesis of a Representative N,N-Dimethylethylenediamine Complex: Bis(N,N-dimethylethylenediamine)copper(II) Nitrate

This protocol is adapted from established methods for the synthesis of similar copper(II) diamine complexes.

Materials:

- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- N,N-dimethylethylenediamine
- Ethanol (95%)
- Diethyl ether

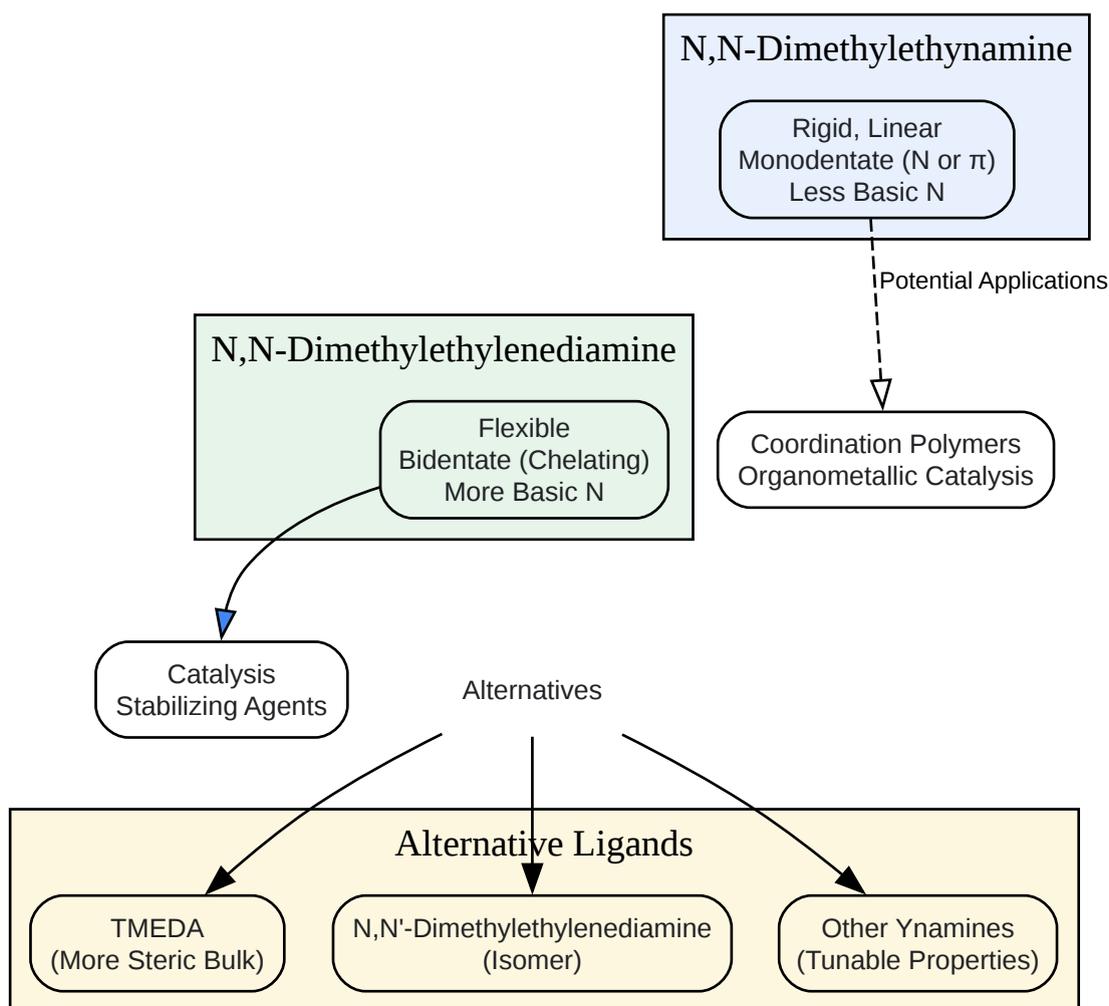
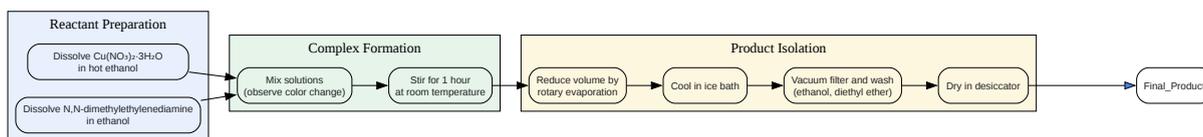
Procedure:

- Dissolve a specific molar equivalent of copper(II) nitrate trihydrate in a minimal amount of hot ethanol.

- In a separate flask, dissolve two molar equivalents of N,N-dimethylethylenediamine in ethanol.
- Slowly add the ligand solution to the copper(II) nitrate solution with constant stirring. A color change should be observed, indicating complex formation.
- Continue stirring the reaction mixture at room temperature for one hour.
- Reduce the volume of the solvent by rotary evaporation until precipitation begins.
- Cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
- Dry the crystals in a desiccator.

Single Crystal Growth:

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system (e.g., ethanol/water).



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